N'-(4-isopropylbenzylidene)isonicotinohydrazide N'-(4-isopropylbenzylidene)isonicotinohydrazide
Brand Name: Vulcanchem
CAS No.: 17346-07-5
VCID: VC16107798
InChI: InChI=1S/C16H17N3O/c1-12(2)14-5-3-13(4-6-14)11-18-19-16(20)15-7-9-17-10-8-15/h3-12H,1-2H3,(H,19,20)/b18-11+
SMILES:
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

N'-(4-isopropylbenzylidene)isonicotinohydrazide

CAS No.: 17346-07-5

Cat. No.: VC16107798

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-isopropylbenzylidene)isonicotinohydrazide - 17346-07-5

Specification

CAS No. 17346-07-5
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-4-carboxamide
Standard InChI InChI=1S/C16H17N3O/c1-12(2)14-5-3-13(4-6-14)11-18-19-16(20)15-7-9-17-10-8-15/h3-12H,1-2H3,(H,19,20)/b18-11+
Standard InChI Key DQCYGHZYQXQFRU-WOJGMQOQSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2
Canonical SMILES CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Introduction

Chemical Structure and Synthesis

Structural Characteristics

N'-(4-Isopropylbenzylidene)isonicotinohydrazide belongs to the hydrazone class, featuring a pyridine ring (isonicotinoyl group) linked via a hydrazone bond to a 4-isopropylbenzylidene moiety. The E-configuration of the imine bond (C=N) is confirmed by its isomeric SMILES notation: CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2\text{CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2}. The isopropyl substituent at the para position of the benzylidene group enhances lipophilicity, potentially improving membrane permeability .

Table 1: Physicochemical Properties of N'-(4-Isopropylbenzylidene)isonicotinohydrazide

PropertyValue
Molecular FormulaC16H17N3O\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}
Molecular Weight267.33 g/mol
IUPAC NameN-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-4-carboxamide
Canonical SMILESCC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2
XLogP3-AA3.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area58.7 Ų

Synthesis Methodology

The compound is synthesized through acid-catalyzed condensation. A mixture of isonicotinohydrazide (1 mmol) and 4-isopropylbenzaldehyde (1 mmol) in ethanol is refluxed for 6–7 hours, followed by cooling, filtration, and drying. This method, adapted from analogous hydrazone syntheses , yields a product with a melting point of 170–171°C. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming the hydrazone linkage. Purification via recrystallization from ethanol ensures >95% purity, as verified by NMR and mass spectrometry .

Physicochemical and Stability Profiles

Solubility and Lipophilicity

N'-(4-Isopropylbenzylidene)isonicotinohydrazide exhibits limited water solubility (0.12 mg/mL at 25°C) due to its hydrophobic isopropyl group. It is soluble in polar aprotic solvents (e.g., DMSO, ethanol) and displays a calculated partition coefficient (LogP) of 3.2, indicating moderate lipophilicity conducive to cellular uptake .

Photochemical and Hydrolytic Stability

Studies on structurally related hydrazones reveal sensitivity to hydrolytic degradation, particularly under acidic (pH < 3) or alkaline (pH > 10) conditions. Hydrolysis follows first-order kinetics, with rate constants (kk) increasing at elevated temperatures (e.g., k=0.042h1k = 0.042 \, \text{h}^{-1} at pH 7 and 328 K). Photodegradation under UV light (λ = 254 nm) occurs via radical-mediated cleavage of the hydrazone bond, necessitating storage in amber containers .

Biological Activities and Mechanisms

Anticancer Activity

Hydrazones exhibit anticancer effects via chelation of transition metals (e.g., Fe²⁺, Cu²⁺), generating reactive oxygen species (ROS) that induce apoptosis. Molecular docking studies suggest that N'-(4-isopropylbenzylidene)isonicotinohydrazide binds to the ATP-binding site of EGFR tyrosine kinase (binding energy: −8.6 kcal/mol), potentially inhibiting cancer cell proliferation .

Table 2: Predicted Biological Targets and Binding Affinities

Target ProteinBinding Energy (kcal/mol)Proposed Mechanism
EGFR Tyrosine Kinase-8.6Competitive ATP inhibition
Dihydrofolate Reductase-7.2Folate pathway disruption
Topoisomerase II-6.9DNA cleavage inhibition

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

The antitubercular activity of hydrazones correlates with electron-donating substituents (e.g., -OCH₃, -CH(CH₃)₂) on the benzylidene ring, which enhance resonance stabilization and target binding. Regression models predict a 1.5-fold increase in activity for each 0.1-unit reduction in cLogP, underscoring the balance between lipophilicity and solubility.

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